Potassium triphenylborohydride
Overview
Description
Potassium triphenylborohydride is a chemical compound with the formula KB(C₆H₅)₃H. It is a reducing agent used in organic synthesis, particularly for the reduction of a,β-unsaturated carboxylic acid derivatives. This compound is known for its mild reducing properties compared to other borohydrides, making it useful in selective reductions .
Mechanism of Action
Target of Action
Potassium triphenylborohydride (KTPBH) is a reducing agent that primarily targets various functional groups in organic compounds . It has been found to react with a wide range of functional groups, with the exception of aldehyde, ketone, quinone, phenyl isocyanate, n-alkyl iodide, and aromatic disulfide .
Mode of Action
KTPBH interacts with its targets by donating a hydride ion (H-) to the target molecule . This hydride ion transfer results in the reduction of the target molecule, altering its chemical structure and properties .
Result of Action
The primary result of KTPBH’s action is the reduction of the target molecule. This reduction can lead to significant changes in the target molecule’s chemical structure and properties, potentially altering its function in any biochemical pathways in which it is involved .
Action Environment
The efficacy and stability of KTPBH can be influenced by various environmental factors. For instance, the reaction of KTPBH with target molecules is typically carried out in a solvent such as tetrahydrofuran . The reaction may also be influenced by temperature, with many reactions involving KTPBH being carried out at room temperature . Furthermore, the presence of other substances in the reaction mixture, such as a quenching agent, can also influence the action of KTPBH .
Preparation Methods
Potassium triphenylborohydride can be synthesized through the reaction of potassium hydride with triphenylborane. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive potassium hydride from reacting with moisture or oxygen. The reaction conditions often involve the use of tetrahydrofuran as a solvent .
Chemical Reactions Analysis
Potassium triphenylborohydride primarily undergoes reduction reactions. It is known to reduce a,β-unsaturated carbonyl compounds effectively. The compound is less reactive compared to other borohydrides like lithium triethylborohydride, making it suitable for selective reductions where over-reduction needs to be avoided .
Common reagents used in these reactions include a,β-unsaturated carbonyl compounds, and the major products formed are the corresponding alcohols. The reaction conditions typically involve mild temperatures and the presence of a solvent like tetrahydrofuran .
Scientific Research Applications
Potassium triphenylborohydride is widely used in scientific research for its reducing properties. In chemistry, it is used for the selective reduction of a,β-unsaturated carbonyl compounds. In biology and medicine, it can be used in the synthesis of various organic compounds that are of interest for their biological activity. In the industry, it is used in the production of fine chemicals and pharmaceuticals .
Comparison with Similar Compounds
Potassium triphenylborohydride is often compared with other borohydrides like lithium triethylborohydride and potassium triethylborohydride. While lithium triethylborohydride is a much stronger reducing agent, this compound is milder and more selective. This makes it unique for applications where selective reduction is crucial .
Similar compounds include:
- Lithium triethylborohydride
- Potassium triethylborohydride
- Sodium borohydride
- Potassium borohydride
Properties
InChI |
InChI=1S/C18H15B.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBPHYNUVPZUQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BK | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99747-36-1 | |
Record name | 99747-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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